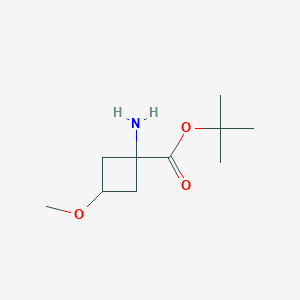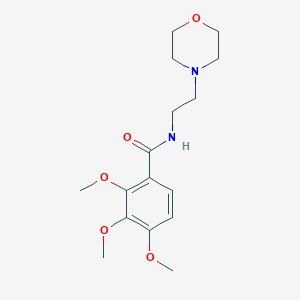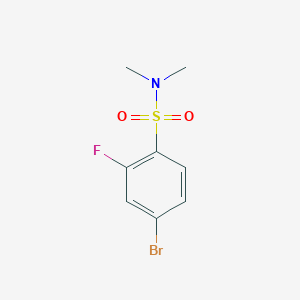
4-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide
説明
4-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide is a chemical compound with the CAS Number: 849357-53-5 . It has a molecular weight of 282.13 .
Molecular Structure Analysis
The InChI code for 4-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide is 1S/C8H9BrFNO2S/c1-11(2)14(12,13)8-4-3-6(9)5-7(8)10/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.科学的研究の応用
Photodynamic Therapy and Photosensitizer Properties
The synthesis and characterization of a new zinc phthalocyanine, substituted with benzenesulfonamide derivative groups containing Schiff base, has significant implications for photodynamic therapy (PDT). The compound exhibits good fluorescence properties, a high singlet oxygen quantum yield, and an appropriate photodegradation quantum yield. These characteristics are crucial for Type II mechanisms in PDT, highlighting its potential as a Type II photosensitizer for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Platinum(II) Dithiocarbimato Complexes
The reaction of 4-iodobenzenesulfonamide or 4-fluorobenzenesulfonamide with CS2 and KOH in dimethylformamide led to the synthesis of new platinum(II) dithiocarbimato complexes. These complexes have been characterized by X-ray crystallography and exhibit a distorted square-planar configuration of the PtS4 moiety. This research opens new avenues in the study of platinum complexes and their potential applications in catalysis and materials science (Amim et al., 2008).
Catalytic C-H Imidation
A study on the catalytic C-H imidation of aromatic cores of functional molecules using copper bromide and 6,6'-dimethyl-2,2'-bipyridyl demonstrates the potential for versatile imidation of a range of aromatics. This includes polycyclic aromatic hydrocarbons, aromatic bowls, porphyrins, heteroaromatics, and natural products, imidated by N-fluorobenzenesulfonimide. The findings suggest a broad applicability of this method in the synthesis of imidated aromatic compounds for materials and biological research (Kawakami, Murakami, & Itami, 2015).
Corrosion Inhibition Studies
Quantum chemical and molecular dynamic simulation studies on the inhibition efficiencies of certain piperidine derivatives on iron corrosion highlight the potential of benzenesulfonamide derivatives in corrosion protection. These studies provide insight into the adsorption behaviors and reactivity parameters, indicating the significant role these compounds can play in improving the durability and longevity of metallic structures (Kaya et al., 2016).
Enhanced Brightness Emission-Tuned Nanoparticles
Research on the use of heterodifunctional polyfluorene building blocks for the creation of nanoparticles demonstrates the potential of benzenesulfonamide derivatives in the development of advanced materials. These nanoparticles exhibit high fluorescence emission quantum yields, which can be tuned to longer wavelengths, opening new possibilities for their use in imaging, sensing, and light-emitting devices (Fischer, Baier, & Mecking, 2013).
Safety And Hazards
While specific safety and hazard information for 4-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide is not available in the search results, general precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be worn, and adequate ventilation should be ensured .
特性
IUPAC Name |
4-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO2S/c1-11(2)14(12,13)8-4-3-6(9)5-7(8)10/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGCHKJXGSZNJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(tert-butyl)-N-(2-ethoxyphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2939682.png)

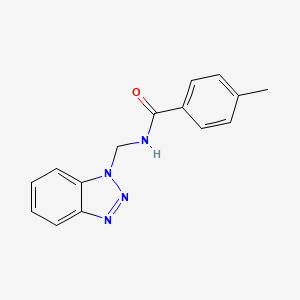
![ethyl 2-[6-oxo-3-styryl-1(6H)-pyridazinyl]propanoate](/img/structure/B2939686.png)
![3-[5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1,3,4-thiadiazol-2-yl]propanoic acid](/img/structure/B2939688.png)
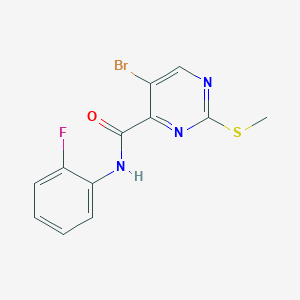

![(4-(5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2939692.png)
![4-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B2939695.png)
![1-[(E)-But-2-enyl]-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2939698.png)
![2-(4-bromophenyl)-5-[(E)-2-nitroethenyl]furan](/img/structure/B2939699.png)
